Oxidative Stability: Enhanced Resistance of DHA/Oleic Acid Mixed TAGs vs. High-Linoleic Acid TAGs
The target compound, characterized by a combination of DHA and oleic acid, belongs to a class of triacylglycerols (TAGs) that demonstrate superior oxidative stability compared to TAGs rich in linoleic acid. This is a class-level inference based on comparative studies of TAG mixtures with similar fatty acid profiles. Specifically, research indicates that TAGs containing DHA and oleic acid as primary components are oxidatively more stable in aqueous solutions than TAGs where linoleic acid is the dominant polyunsaturated fatty acid (PUFA) [1]. Furthermore, the incorporation of oleic acid into a DHA-containing TAG molecule has been shown to enhance its resistance to oxidation [1].
| Evidence Dimension | Oxidative stability (relative ranking based on unoxidized PUFA decrease and peroxide formation) |
|---|---|
| Target Compound Data | DHA/Oleic acid-rich TAGs (class representative) |
| Comparator Or Baseline | Linoleic acid-rich TAGs (e.g., from soybean or safflower oil) |
| Quantified Difference | Stability order: Olive/Tuna TAG > Perilla TAG > Rapeseed TAG > Soybean TAG > Safflower TAG. Oleic acid incorporation enhances DHA-TAG stability. |
| Conditions | Aqueous solution oxidation studies measuring decrease in unoxidized PUFAs and total peroxide formation [1]. |
Why This Matters
For applications requiring extended storage or exposure to aqueous environments, the inherent oxidative stability of the DHA/oleic acid class reduces the risk of peroxide formation and degradation, ensuring greater experimental consistency compared to more labile, linoleic-rich alternatives.
- [1] Miyashita, K. (2024). Oxidative Stability of Triacylglycerols in Aqueous Solution. CiNii Research. View Source
